NG-25 HCl hydrate

Beschreibung

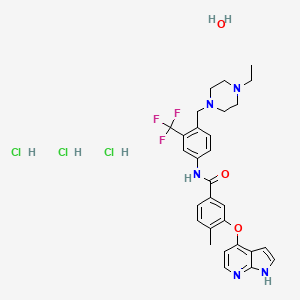

Structure

3D Structure of Parent

Eigenschaften

Molekularformel |

C29H35Cl3F3N5O3 |

|---|---|

Molekulargewicht |

665.0 g/mol |

IUPAC-Name |

N-[4-[(4-ethylpiperazin-1-yl)methyl]-3-(trifluoromethyl)phenyl]-4-methyl-3-(1H-pyrrolo[2,3-b]pyridin-4-yloxy)benzamide;hydrate;trihydrochloride |

InChI |

InChI=1S/C29H30F3N5O2.3ClH.H2O/c1-3-36-12-14-37(15-13-36)18-21-6-7-22(17-24(21)29(30,31)32)35-28(38)20-5-4-19(2)26(16-20)39-25-9-11-34-27-23(25)8-10-33-27;;;;/h4-11,16-17H,3,12-15,18H2,1-2H3,(H,33,34)(H,35,38);3*1H;1H2 |

InChI-Schlüssel |

MTCWJLFLTFRXLX-UHFFFAOYSA-N |

SMILES |

CCN1CCN(CC1)CC2=C(C=C(C=C2)NC(=O)C3=CC(=C(C=C3)C)OC4=C5C=CNC5=NC=C4)C(F)(F)F.O.Cl.Cl.Cl |

Kanonische SMILES |

CCN1CCN(CC1)CC2=C(C=C(C=C2)NC(=O)C3=CC(=C(C=C3)C)OC4=C5C=CNC5=NC=C4)C(F)(F)F.O.Cl.Cl.Cl |

Aussehen |

Solid powder |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>3 years if stored properly |

Löslichkeit |

Soluble in DMSO |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

NG-25 HCl hydrate, NG 25 HCl hydrate, NG-25 Hydrochloride hydrate |

Herkunft des Produkts |

United States |

Synthetic Strategies and Chemical Derivatization of Ng 25 Hcl Hydrate

Retrosynthetic Analysis of the NG-25 Core Structure

Retrosynthetic analysis of the NG-25 core structure would involve dissecting the molecule into simpler, readily available starting materials or intermediates. The complex structure of NG-25, featuring multiple aromatic rings, a piperazine (B1678402) moiety, an amide linkage, and a trifluoromethyl group, suggests a convergent synthetic approach where key fragments are synthesized separately and then coupled.

A potential retrosynthetic pathway might consider the following disconnections:

Breaking the amide bond could lead to a benzoic acid derivative and an aniline (B41778) derivative.

The ether linkage connecting the pyrrolo[2,3-b]pyridine core to the benzoic acid part could be formed via a coupling reaction.

The piperazine-containing side chain attached to the aniline ring could be introduced through alkylation chemistry.

The pyrrolo[2,3-b]pyridine core itself would require a dedicated synthetic route.

Detailed retrosynthetic schemes for NG-25 are not explicitly available in the provided search results. However, the synthesis of other complex core structures, such as macrolactones or nucleoside analogues, often involves strategies like convergent assembly of fragments, aldol (B89426) reactions, coupling reactions (e.g., Stille, Kumada), and macrolactonization (e.g., Yamaguchi conditions). acs.orgtandfonline.com These examples highlight common tactics used in the retrosynthetic analysis of complex molecules.

Methodologies for Stereoselective Synthesis of Key Precursors

Stereoselective synthesis is crucial when a molecule possesses chiral centers, as is likely the case with parts of the NG-25 structure, particularly the piperazine ring if substituted asymmetrically or if downstream processing introduces chirality. Stereoselective methods aim to produce a single stereoisomer or a desired ratio of stereoisomers.

Common methodologies for achieving stereoselectivity in organic synthesis include:

Asymmetric catalysis, employing chiral catalysts to control the stereochemical outcome of a reaction.

Chiral auxiliaries, where a chiral group is temporarily attached to the molecule to direct the stereochemistry of a reaction, and then removed.

Use of chiral building blocks, starting with enantiomerically pure materials.

Stereoselective transformations, such as asymmetric hydrogenation, epoxidation, or aldol reactions.

While specific details on the stereoselective synthesis of NG-25 precursors are not found, research on the synthesis of other complex molecules like nucleoside analogues and pyrrolidine (B122466) derivatives demonstrates the application of stereoselective routes. nih.govmdpi.comrsc.org For instance, stereoselective glycosylation reactions have been developed for the synthesis of α-glycosyl azides using radical precursors. rsc.org Similarly, stereoselective methods are critical in constructing pyrrolidine rings, which are common motifs in pharmaceuticals. mdpi.com The synthesis of complex natural product cores also relies heavily on stereoselective transformations like Paterson aldol reactions and Marshall-Tamaru reactions to establish specific stereocenters. acs.org

Optimization of Hydrochloride Salt Formation and Hydrate (B1144303) Crystallization

The formation of a stable and well-characterized salt form, such as a hydrochloride, is a common strategy in pharmaceutical development to improve properties like solubility and dissolution rate. nih.govtaylorfrancis.comacs.org For basic drugs, a hydrochloride salt is frequently chosen. nih.govpharmtech.com The pKa difference between the basic drug and hydrochloric acid should ideally be greater than two or three to ensure stable salt formation. nih.gov

Optimization of hydrochloride salt formation involves selecting appropriate solvents, temperature, concentration, and addition rates to control factors such as stoichiometry, crystallinity, and purity. taylorfrancis.com Characterization techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry are used to confirm salt formation and structure. acs.orgreddit.com

Hydrate crystallization, the incorporation of water into the crystal lattice, is a phenomenon frequently observed in pharmaceutical compounds, especially those with charged or polar groups. pharmaexcipients.comcrystallizationsystems.com The presence of water in the crystal lattice can significantly alter physicochemical properties. pharmaexcipients.comcrystallizationsystems.com Hydrates can be stoichiometric or non-stoichiometric. crystallizationsystems.com

Optimizing hydrate crystallization involves controlling water activity, temperature, cooling profiles, and the presence of anti-solvents or seed crystals. crystallizationsystems.comresearchgate.net Techniques like crystallization from aqueous solvent systems, aqueous slurries, temperature cycling, and exposure to high humidity are used for hydrate screening and controlled crystallization. crystallizationsystems.comresearchgate.net Analytical methods such as thermogravimetric analysis (TGA), differential scanning calorimetry (DSC), dynamic vapor sorption (DVS), and X-ray diffraction (XRD) are employed to characterize the hydration state, thermal behavior, and crystal structure of hydrates. nih.govresearchgate.net

The formation of specific hydrate forms can be influenced by crystallization conditions. For example, different hydrate forms of ivabradine (B130884) HCl have been reported, with varying stability and solubility. google.com Controlling the crystallization process is essential to consistently obtain the desired hydrate form with suitable properties for formulation.

Investigation of Synthetic Routes for Analogues and Related Derivatives

The investigation of synthetic routes for analogues and related derivatives of NG-25 would involve modifying the core structure to explore the structure-activity relationship and potentially identify compounds with improved properties. This could involve altering the substituents on the aromatic rings, modifying the piperazine moiety, or changing the linker between the fragments.

Designing synthetic routes for analogues requires adapting the strategies used for the parent compound or developing entirely new approaches depending on the desired structural modifications. This often involves exploring different coupling reactions, functional group interconversions, and the introduction of new chiral centers if applicable.

Research on the synthesis of analogues of various drug classes, such as nucleosides and peptides, illustrates the diverse synthetic methodologies employed. tandfonline.comnih.govacs.orgmdpi.combeilstein-journals.orgmetu.edu.tr For instance, the synthesis of fluorinated vitamin D analogues involved nucleophilic and electrophilic fluorination reactions. mdpi.com The preparation of NG-substituted L-arginine analogues utilized activated thiourea (B124793) intermediates. acs.org These examples highlight that analogue synthesis often necessitates the development or adaptation of specific chemical reactions to incorporate the desired structural changes.

Challenges in Industrial Scale Synthesis of Complex Hydrochloride Hydrates

Scaling up the synthesis of complex organic molecules like NG-25 HCl hydrate from laboratory to industrial scale presents numerous challenges. These challenges are amplified when dealing with specific solid forms like hydrochloride hydrates.

Key challenges in industrial scale synthesis include:

Reaction Optimization: Reproducing reaction yields and purity on a larger scale can be difficult due to changes in mixing, heat transfer, and mass transfer. neulandlabs.com Runaway reactions and increased impurity formation are potential risks. neulandlabs.com

Crystallization Control: Achieving consistent crystal form, particle size distribution, and purity during large-scale crystallization is critical but challenging. neulandlabs.comresearchgate.net Factors like cooling rates, stirring, and supersaturation must be carefully controlled to obtain the desired hydrate form and prevent the formation of undesirable polymorphs or amorphous content. neulandlabs.comresearchgate.net

Solid-State Properties: Maintaining control over the solid-state properties, including hydration level, crystallinity, and particle morphology, is essential for downstream processing and product performance. nih.govresearchgate.netresearchgate.netneulandlabs.comresearchgate.net

Isolation and Drying: Efficient and consistent isolation (e.g., filtration) and drying of the solid product on a large scale can be challenging, particularly for hydrates where over-drying can lead to dehydration and phase transitions. researchgate.netneulandlabs.com Residual solvents can also be an issue. neulandlabs.com

Process Safety: Scaling up reactions involves increased quantities of materials, necessitating thorough evaluation of reaction hazards and the design of inherently safer processes. neulandlabs.com

Cost-Effectiveness: Industrial synthesis requires cost-effective routes, which may involve optimizing reagent usage, minimizing waste, and developing efficient purification methods.

Regulatory Requirements: Industrial production of pharmaceuticals must comply with strict regulatory guidelines, requiring robust process validation and quality control.

The complex phase transition behavior of hydrates, including potential dehydration and transitions between different hydrate or anhydrous forms, poses a significant challenge during manufacturing processes like drying and micronization. researchgate.netresearchgate.net Special methods may be required to minimize and control the formation of amorphous content during particle size reduction steps like jet milling. researchgate.net The propensity of some hydrates to agglomerate upon isolation and drying can also complicate large-scale processing. researchgate.net

Data Table Example (Illustrative - Specific data for this compound synthesis parameters are not available in the search results):

| Process Step | Parameter | Lab Scale Range | Pilot Scale Target | Industrial Scale Target |

| Hydrochloride Salt Formation | Temperature (°C) | 20-25 | 22-28 | 25-30 |

| HCl Equivalents | 1.0-1.1 | 1.0-1.05 | 1.0-1.02 | |

| Hydrate Crystallization | Cooling Rate (°C/min) | 0.5-1.0 | 0.2-0.5 | 0.1-0.3 |

| Water Activity | 0.5-0.6 | 0.55-0.65 | Controlled Humidity | |

| Drying | Temperature (°C) | 40-50 | 45-55 | 50-60 |

| Residual Water (%) | < 5 | < 4 | < 3 |

This table illustrates the types of parameters that would be optimized and controlled during the scale-up of hydrochloride hydrate synthesis. The specific values would be determined through extensive process development studies.

Molecular Structure and Intermolecular Interactions in Ng 25 Hcl Hydrate

Advanced Spectroscopic Characterization for Structural Elucidation

The precise determination of the three-dimensional structure of a complex organic molecule like NG-25 in solution relies heavily on advanced spectroscopic techniques. High-resolution Nuclear Magnetic Resonance (NMR) and sophisticated vibrational spectroscopy methods are indispensable tools for this purpose.

High-Resolution NMR Spectroscopy: One-dimensional (1D) and two-dimensional (2D) NMR experiments are fundamental for elucidating the molecular structure. A standard 1H NMR spectrum would confirm the presence of various proton environments, from the aromatic rings to the ethyl and piperazine (B1678402) groups. More advanced techniques, such as Correlation Spectroscopy (COSY), would reveal proton-proton coupling networks, helping to piece together the molecular fragments. Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) experiments are crucial for assigning the 13C signals by correlating them to their attached protons and identifying longer-range C-H interactions, respectively. The Nuclear Overhauser Effect (NOE) provides through-space correlations between protons, which is vital for determining the molecule's preferred conformation in solution.

Advanced Vibrational Spectroscopy: Techniques like Fourier-Transform Infrared (FTIR) and Raman spectroscopy provide information about the vibrational modes of the molecule. Specific functional groups, such as carbonyl (C=O), amine (N-H), and ether (C-O-C) linkages, exhibit characteristic absorption bands. In the context of a hydrate (B1144303), the O-H stretching region in an FTIR spectrum would be of particular interest for studying the nature of the water molecules and their hydrogen-bonding interactions.

While a full experimental dataset for NG-25 HCl hydrate is not publicly available, a hypothetical summary of expected NMR and IR data is presented below for illustrative purposes.

Table 1: Illustrative Spectroscopic Data for NG-25 Moiety

| Technique | Observation Type | Expected Features |

|---|---|---|

| ¹H NMR | Chemical Shifts (ppm) | Aromatic protons (δ 7.0-8.5), Piperazine protons (δ 2.5-3.5), Ethyl group protons (δ 1.2, 2.8), Methyl group protons (δ 2.1) |

| ¹³C NMR | Chemical Shifts (ppm) | Carbonyl carbon (δ ~165), Aromatic carbons (δ 110-160), CF₃ carbon (quartet, δ ~125), Aliphatic carbons (δ 15-60) |

| FTIR | Wavenumber (cm⁻¹) | N-H stretch (~3300), C=O stretch (~1650), C-F stretch (~1100-1300), O-H stretch (hydrate, broad, ~3400) |

Note: The values in this table are hypothetical and serve to illustrate the types of data obtained from these analytical methods.

Crystallographic Analysis of Hydration State and Crystal Packing

The solid-state properties of a pharmaceutical compound are governed by its crystal structure. X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystal, the nature of its hydration, and the packing of molecules.

Determination of Stoichiometric and Non-Stoichiometric Hydrate Forms

Hydrates can be either stoichiometric, containing a fixed ratio of water to the host molecule within the crystal lattice, or non-stoichiometric, where the water content can vary within a certain range, often within channels in the crystal structure. bldpharm.com Techniques such as single-crystal X-ray diffraction can precisely locate the water molecules in the crystal lattice, confirming the stoichiometry. bldpharm.com Thermogravimetric analysis (TGA) and Karl Fischer titration are complementary methods used to determine the water content quantitatively. For instance, TGA would show a weight loss step at a specific temperature range corresponding to the loss of water molecules.

Analysis of Hydrogen Bonding Networks within the Hydrate Lattice

Hydrogen bonds are critical in defining the structure and stability of a hydrate. rsc.orgresearchgate.net Water molecules can form hydrogen bonds with the drug molecule (host-guest interactions) and with other water molecules (guest-guest interactions). The chloride anions in this compound would also be key participants in this network, acting as hydrogen bond acceptors. A detailed crystallographic analysis would map out these interactions, specifying the donor and acceptor atoms and the corresponding distances and angles, which are indicative of the bond strength.

Influence of Water Molecules on Crystal Morphology and Polymorphism

The presence of water molecules can significantly influence the crystal habit (the external shape of a crystal) and can lead to the formation of different polymorphic forms (different crystal structures of the same compound). caymanchem.comchemicalbook.com Water molecules can act as a bridge between molecules of the active pharmaceutical ingredient, altering the intermolecular interactions and thus the way the crystal grows. The study of polymorphism is critical as different polymorphs can have different physical properties.

Conformational Analysis and Tautomeric Considerations of the NG-25 Moiety

The NG-25 molecule possesses several rotatable bonds, leading to a range of possible conformations. acs.orgresearchgate.net The conformation adopted in the solid state, determined by crystallography, is often a low-energy state influenced by the crystal packing forces. This solid-state conformation can be compared with the preferred conformation in solution (from NMR data) to understand the energetic landscape of the molecule.

Tautomerism, the interconversion of structural isomers, is another important consideration. The pyrrolopyridine ring system in NG-25, for example, could potentially exist in different tautomeric forms. While one form is typically predominant, the presence of minor tautomers can be investigated using specialized spectroscopic techniques and computational chemistry. High-resolution crystallographic data can help to definitively identify the dominant tautomeric form present in the solid state.

Role of Chloride Anion Interactions in Crystal Architecture

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| N-[4-[(4-ethyl-1-piperazinyl)methyl]-3-(trifluoromethyl)phenyl]-4-methyl-3-(1H-pyrrolo[2,3-b]pyridin-4-yloxy)-benzamide |

| Chloride |

Mechanistic Investigations of Ng 25 at the Molecular and Cellular Level in Vitro

Elucidation of Kinase Inhibition Profiles and Selectivity Mechanisms

NG-25 HCl hydrate (B1144303) has been identified as a potent type II kinase inhibitor, demonstrating significant activity against a range of kinases. Its inhibitory profile has been characterized through various in vitro assays, revealing a dual specificity for Mitogen-activated protein kinase kinase kinase kinase 2 (MAP4K2) and Transforming growth factor-beta-activated kinase 1 (TAK1), alongside activity against other kinase families.

Inhibition Kinetics against MAP4K2 and TAK1

Biochemical assays have determined the half-maximal inhibitory concentrations (IC50) of NG-25 against its primary targets. The compound exhibits potent inhibition of MAP4K2 with an IC50 value of 21.7 nM. Current time information in Nottinghamshire, GB.medchemexpress.comnih.gov Its inhibitory activity against TAK1 is also significant, with a reported IC50 of 149 nM. Current time information in Nottinghamshire, GB.medchemexpress.comnih.gov This dual inhibition of both MAP4K2 and TAK1 is a key feature of NG-25's mechanism of action.

Table 1: Inhibition of MAP4K2 and TAK1 by NG-25

| Kinase | IC50 (nM) |

|---|---|

| MAP4K2 | 21.7 |

| TAK1 | 149 |

Comparative Analysis of Src Family Kinase Inhibition (Src, LYN)

NG-25 has also demonstrated inhibitory effects on members of the Src family of kinases. Specifically, it inhibits Src and LYN with IC50 values of 113 nM and 12.9 nM, respectively. Current time information in Nottinghamshire, GB.medchemexpress.comnih.gov This indicates a higher potency against LYN compared to Src.

Table 2: Inhibition of Src Family Kinases by NG-25

| Kinase | IC50 (nM) |

|---|---|

| Src | 113 |

| LYN | 12.9 |

Assessment of Abl Family Kinase, CSK, FER, and p38α Inhibition

Further profiling of NG-25 has revealed its activity against other kinases, including the Abl family, C-terminal Src kinase (CSK), Feline sarcoma oncogene (FER), and p38α. The IC50 values for these kinases are 75.2 nM for ABL, 56.4 nM for CSK, 82.3 nM for FER, and 102 nM for p38α. medchemexpress.comnih.gov

Table 3: Inhibition of Abl, CSK, FER, and p38α by NG-25

| Kinase | IC50 (nM) |

|---|---|

| Abl | 75.2 |

| CSK | 56.4 |

| FER | 82.3 |

| p38α | 102 |

Cellular Pathway Modulation Studies (In Vitro)

The inhibitory effects of NG-25 on key kinases translate to the modulation of cellular signaling pathways, particularly those involved in inflammatory responses.

Impact on TNF-α-Induced IKKα/β Phosphorylation and IκB-α Degradation in Cellular Models

As an inhibitor of TAK1, NG-25 is positioned to interfere with the downstream signaling cascade induced by tumor necrosis factor-alpha (TNF-α). TAK1 is a critical upstream kinase that phosphorylates and activates the IκB kinase (IKK) complex. This activation leads to the phosphorylation and subsequent degradation of the inhibitor of kappa B alpha (IκB-α), allowing for the nuclear translocation of NF-κB and the transcription of pro-inflammatory genes. It has been demonstrated that NG-25 can dose-dependently inhibit the downstream signaling of TAK1 induced by TNF-α and other cytokines in various cell types, with an IC50 ranging between 0.1 and 0.3 µM. stanford.edu Furthermore, studies in colorectal cancer cell lines have shown that treatment with NG-25 for 48 hours affects the expression of IκB, supporting its role in modulating this pathway. researchgate.net

Modulation of IFN-α and IFN-β Secretion in Immune Cell Lines

NG-25 has shown potent immunomodulatory effects by inhibiting the secretion of type I interferons (IFN-α and IFN-β). In the Gen2.2 cell line, a model for plasmacytoid dendritic cells, NG-25 demonstrated very potent suppression of IFN-α secretion stimulated by CpG A and CpG B (Toll-like receptor 9 agonists). medchemexpress.com Similarly, it effectively inhibited the secretion of IFN-β induced by CL097 (a Toll-like receptor 7 agonist). medchemexpress.com Complete inhibition of both IFN-α and IFN-β secretion was achieved at a concentration of 400 nM. medchemexpress.com

Table 4: Effect of NG-25 on Type I Interferon Secretion in Gen2.2 Cells

| Stimulant | Cytokine | Effect of 400 nM NG-25 |

|---|---|---|

| CpG A | IFN-α | Complete Inhibition |

| CpG B | IFN-α | Complete Inhibition |

| CL097 | IFN-β | Complete Inhibition |

Molecular Docking and Binding Site Analysis for Kinase Targets

The molecular interactions between NG-25 and its primary kinase targets, Transforming growth factor-β-activated kinase 1 (TAK1) and Mitogen-activated protein kinase kinase kinase kinase 2 (MAP4K2), have been elucidated through crystallographic studies and molecular modeling. These investigations reveal that NG-25 functions as a type II inhibitor, a class of inhibitors that binds to the inactive "DFG-out" conformation of the kinase domain. acs.orgnih.govpdbj.org This binding mode involves interactions not only with the ATP-binding pocket but also an adjacent hydrophobic region, which is only accessible in this inactive state. acs.orgnih.gov

A co-crystal structure of NG-25 (referred to as compound 1 in the study) in complex with TAK1 has been solved at a resolution of 2.4 Å (PDB code: 4O91), providing detailed insights into its binding mechanism. acs.orgpdbj.org This structure confirms that the activation loop of TAK1 adopts the DFG-out conformation upon binding NG-25. acs.orgpdbj.org Molecular modeling based on this crystal structure has also been used to predict the binding pose of NG-25 within the active site of MAP4K2, which suggests a similar binding mode. acs.orgnih.gov

Identification of Key Residue Interactions and Binding Motifs

The high-resolution crystal structure of the NG-25-TAK1 complex has identified several critical interactions that stabilize the inhibitor in the binding pocket. acs.orgresearchgate.net

Hinge Region Interaction: The nitrogens of the pyrrolopyridine core of NG-25 form crucial hydrogen bonds with the backbone of Ala107 located in the hinge region of TAK1. This is a canonical interaction for many ATP-competitive kinase inhibitors. acs.org

DFG-out Pocket Interactions: As a type II inhibitor, NG-25 extends into the hydrophobic pocket created by the outward flip of the Asp-Phe-Gly (DFG) motif. acs.orgoup.com The linker amide portion of the NG-25 molecule is stabilized within this deeper pocket through hydrogen bonds with the side chain of Glu77 and the backbone amide of Asp175. acs.orgnih.gov

Hydrophobic Interactions: The trifluoromethylphenyl group of NG-25 occupies a hydrophobic pocket, contributing to the potency and selectivity of the inhibitor. researchgate.net

Simulated docking studies of NG-25 with MAP4K2 suggest a similar set of interactions, where the inhibitor adopts a comparable pose within the kinase's active site. acs.orgnih.gov The preference of certain NG-25 analogs for MAP4K2 over TAK1 has been rationalized by potential interactions with specific residues in the MAP4K2 binding pocket that may compensate for the loss of other interactions observed in TAK1. nih.gov

Table 1: Key Residue Interactions for NG-25 with TAK1 (PDB: 4O91)

| Interacting Residue (TAK1) | Type of Interaction | Moiety of NG-25 Involved |

| Ala107 (Hinge) | Hydrogen Bond | Pyrrolopyridine Nitrogens |

| Glu77 | Hydrogen Bond | Linker Amide |

| Asp175 (DFG Motif) | Hydrogen Bond | Linker Amide |

| Various | Hydrophobic Interactions | Trifluoromethylphenyl Group |

Influence of Hydration on Ligand-Target Recognition

The role of water molecules in mediating protein-ligand interactions is a critical aspect of molecular recognition. mdpi.com In many kinase-inhibitor complexes, structurally conserved water molecules, often referred to as "bridging" waters, play a pivotal role in stabilizing the bound ligand by forming a network of hydrogen bonds between the inhibitor and the protein. nih.govsemanticscholar.org For instance, in the active "DFG-in" conformation of many kinases, two ordered water molecules are frequently observed anchored by the backbone NH groups of the DFG motif. nih.gov

However, specific studies detailing the influence of hydration on the recognition of NG-25 by its target kinases are not extensively available in the current literature. As NG-25 is a type II inhibitor that binds to the "DFG-out" conformation, the binding site topology is significantly different from the DFG-in state. acs.org This conformational change alters the positioning of key residues and potentially displaces the conserved water molecules typically found in the active conformation. The binding of NG-25 itself, which occupies the space where these water molecules might reside, suggests that the displacement of any unfavorable water molecules could contribute entropically to the binding affinity. A comprehensive understanding of the role of hydration in NG-25's binding would require dedicated computational and structural studies, such as molecular dynamics simulations and high-resolution crystallography designed to visualize solvent molecules. researchgate.net

Protein-Ligand Interaction Dynamics via Biophysical Techniques (e.g., SPR, ITC, biochemical binding assays)

The interaction dynamics and binding affinity of NG-25 with its target kinases have been primarily quantified using biochemical binding assays. These assays provide crucial data on the inhibitor's potency, typically expressed as the half-maximal inhibitory concentration (IC50). acs.orgmedchemexpress.com

Biochemical assays have demonstrated that NG-25 is a potent dual inhibitor of TAK1 and MAP4K2, with IC50 values of 149 nM and 21.7 nM, respectively. acs.orgmedchemexpress.com Further screening against a panel of kinases has revealed that NG-25 also potently inhibits other kinases, including LYN (IC50 = 12.9 nM), CSK (IC50 = 56.4 nM), ABL (IC50 = 75.2 nM), FER (IC50 = 82.3 nM), and SRC (IC50 = 113 nM). medchemexpress.com This broader profile highlights its multi-targeted nature. researchgate.netguidetopharmacology.org

Table 2: Biochemical Binding Assay Data for NG-25 Against Various Kinases

| Kinase Target | IC50 (nM) |

| MAP4K2 | 21.7 |

| TAK1 | 149 |

| LYN | 12.9 |

| CSK | 56.4 |

| ABL, ARG | 75.2 |

| FER | 82.3 |

| p38α | 102 |

| SRC | 113 |

| EphB2 | 672 |

| ZAK | 698 |

| EphA2 | 773 |

| EphB4 | 999 |

| ZC1/HGK | 3250 |

| RAF1 | 7590 |

Data sourced from MedChemExpress and Tan et al. (2014). acs.orgmedchemexpress.com

While biochemical assays are invaluable for determining potency, other biophysical techniques like Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) provide deeper insights into the dynamics of protein-ligand interactions.

Surface Plasmon Resonance (SPR) is an optical technique used to measure real-time biomolecular interactions. It can determine the association rate (k_on) and dissociation rate (k_off) of an inhibitor, which together define the binding affinity (K_D). This information is crucial for understanding the residence time of a drug on its target, a parameter increasingly recognized for its importance in drug efficacy. wikipedia.org

Isothermal Titration Calorimetry (ITC) directly measures the heat released or absorbed during a binding event. wikipedia.orgfrontiersin.org A single ITC experiment can determine the binding affinity (K_A), binding stoichiometry (n), and the enthalpy (ΔH) and entropy (ΔS) of the interaction. harvard.edumalvernpanalytical.com This complete thermodynamic profile provides a detailed understanding of the forces driving the binding event.

Computational Chemistry and Theoretical Modeling of Ng 25 Hcl Hydrate

Quantum Mechanical Calculations for Electronic Structure and Reactivity

Quantum mechanical (QM) calculations are founded on solving the Schrödinger equation and can be used to determine molecular properties and predict parameters for new compounds without prior experimental data. picard.ch These methods are essential for understanding the electronic distribution and reactivity of a molecule like NG-25. science.gov

Density Functional Theory (DFT) is a versatile quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. rsc.org It is a common computational tool in chemistry and materials science for determining the properties of a system based on its spatially dependent electron density. rsc.org

Research Findings: No specific studies utilizing DFT to analyze the ground state properties of NG-25 HCl hydrate (B1144303) were found. Such a study would typically calculate properties like:

Optimized Molecular Geometry: The lowest energy, three-dimensional arrangement of atoms.

Electron Density Distribution: Mapping areas of high and low electron density to identify reactive sites.

Molecular Orbital Energies: Calculating the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) to predict electronic transitions and reactivity.

Vibrational Frequencies: Predicting the infrared spectrum to aid in experimental characterization.

Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that rely on fundamental theoretical principles without the inclusion of experimental parameters. acs.org These methods are used to compute the interaction energies between molecules, such as NG-25 and its protein target or surrounding water molecules, by breaking down the total energy into physically meaningful components like electrostatic, polarization, dispersion, and repulsion forces.

Research Findings: There are no available ab initio studies focused on the interaction energy of NG-25 HCl hydrate. A theoretical study of this nature would be crucial for:

Quantifying the strength of the interaction between NG-25 and key amino acid residues in the binding sites of TAK1 or MAP4K2.

Analyzing the role of the hydrochloride and hydrate components in the molecule's intermolecular interactions and stability.

Creating highly accurate potential energy surfaces for use in more complex simulations like molecular dynamics. acs.org

Molecular Dynamics Simulations of NG-25 in Solution and at Protein Interfaces

Molecular dynamics (MD) is a computer simulation technique for analyzing the physical movements of atoms and molecules over time. By solving Newton's equations of motion, MD simulations provide a dynamic view of how a molecule like NG-25 behaves in a biological environment, such as in water or when bound to a protein. While MD simulations have been used to study other inhibitors of the TAK1 kinase, specific applications to NG-25 are not documented in the retrieved results.

The interface between a solute and the solvent is known as the solvation shell, or hydration shell when the solvent is water. The dynamics of water molecules within this shell are perturbed compared to bulk water and are fundamental to the biomolecule's activity.

Research Findings: No studies characterizing the solvation shell of this compound were identified. An MD simulation focused on this area would investigate:

Hydration Number: The average number of water molecules in the first hydration shell surrounding the NG-25 molecule.

Water Residence Time: How long individual water molecules remain in the hydration shell before exchanging with the bulk solvent, indicating the strength of the solute-water interactions.

Hydrogen Bond Network: The pattern and lifetime of hydrogen bonds between NG-25, its HCl and hydrate components, and the surrounding water molecules.

Most drug molecules are flexible, and understanding their preferred shapes (conformations) is critical for predicting how they will bind to a target. Conformational sampling techniques, often coupled with MD, explore the potential energy surface of a molecule to identify its stable and low-energy conformations.

Research Findings: Specific conformational analysis studies for NG-25 were not found. Such an analysis would be critical for understanding its inhibitory action, as NG-25 is a Type II inhibitor, a class of drugs that bind to an inactive (often "DFG-out") conformation of a kinase. mdpi.com A detailed analysis would reveal:

The intrinsic flexibility of the different parts of the NG-25 molecule.

The energetic barrier between different conformations.

How the molecule's flexibility allows it to adapt to the binding pocket of its target kinases, a process known as induced fit.

Crystal Structure Prediction (CSP) for Hydrated Forms

Crystal Structure Prediction (CSP) is a computational method that aims to predict the crystal structure of a molecule based only on its chemical diagram. This is particularly important in the pharmaceutical industry for identifying and characterizing different solid forms (polymorphs, solvates, and hydrates), which can have different physical properties.

Research Findings: No CSP studies for this compound have been published. Predicting the crystal structures of a flexible, multi-component salt like this compound is a significant computational challenge. A successful CSP study would:

Generate a crystal energy landscape, ranking plausible crystal structures by their stability.

Predict the three-dimensional arrangement of molecules in the crystal lattice.

Provide insight into the hydrogen-bonding networks involving the chloride ion and water molecule(s), which are crucial for the stability of the hydrated form.

Advanced Analytical Methodologies for Research on Ng 25 Hcl Hydrate

Chromatographic Techniques for High-Resolution Separation and Identification

Chromatography is a cornerstone of pharmaceutical analysis, enabling the separation of complex mixtures into their individual components. For NG-25 HCl hydrate (B1144303), high-performance liquid chromatography (HPLC) and its advanced version, ultra-performance liquid chromatography (UPLC), are indispensable tools.

Reversed-phase high-performance liquid chromatography (RP-HPLC) is a widely used technique for the analysis of pharmaceutical compounds. ijper.org Method development for NG-25 HCl hydrate would involve optimizing several parameters to achieve efficient separation and accurate quantification.

A typical RP-HPLC method would utilize a C18 column, which is a non-polar stationary phase. ijper.org The mobile phase would likely consist of a mixture of an aqueous buffer (such as phosphate (B84403) buffer or 0.1% orthophosphoric acid) and an organic solvent like acetonitrile (B52724) or methanol. ijper.orgresearchgate.net The gradient elution, where the proportion of the organic solvent is varied over time, allows for the effective separation of compounds with different polarities. science.gov Detection is commonly performed using a UV detector set at a specific wavelength where NG-25 absorbs maximally, which has been noted to be 275 nm. caymanchem.com

Ultra-performance liquid chromatography (UPLC) offers significant advantages over conventional HPLC, including higher resolution, increased sensitivity, and faster analysis times. This is achieved by using columns with smaller particle sizes (typically 1.7-1.8 µm) and instrumentation capable of handling higher pressures. science.gov The development of a UPLC method for this compound would follow similar principles to RP-HPLC but would result in sharper peaks and shorter run times, allowing for higher throughput screening and more detailed analysis. science.gov

Table 1: Illustrative RP-HPLC and UPLC Method Parameters for this compound Analysis

| Parameter | RP-HPLC | UPLC |

|---|---|---|

| Column | C18, 250 x 4.6 mm, 5 µm | HSS T3, 100 x 2.1 mm, 1.8 µm science.gov |

| Mobile Phase | A: 0.1% Phosphoric Acid in WaterB: Acetonitrile | A: 0.05% Phosphoric Acid in Water science.govB: Acetonitrile science.gov |

| Flow Rate | 1.0 mL/min ijper.org | 0.3 - 0.9 mL/min ijpsonline.comamericanpharmaceuticalreview.com |

| Detection | UV at 275 nm caymanchem.com | PDA or UV at 215-275 nm caymanchem.comijpsonline.com |

| Injection Volume | 10 µL ijper.org | 2 µL unchainedlabs.com |

| Column Temp. | 30°C ijper.org | Ambient to 40°C |

This table presents typical parameters and is for illustrative purposes. Actual conditions would require optimization.

To gain deeper insights into the composition of this compound samples, liquid chromatography is often coupled with mass spectrometry (LC-MS) or tandem mass spectrometry (LC-MS/MS). americanpharmaceuticalreview.com This "hyphenated" technique combines the separation power of LC with the mass-analyzing capability of MS, providing molecular weight and structural information for the separated components. americanpharmaceuticalreview.com

LC-MS/MS is particularly valuable for impurity profiling, which is the identification and quantification of unwanted chemicals in the active pharmaceutical ingredient (API). americanpharmaceuticalreview.com Regulatory agencies require thorough characterization of impurities to ensure the safety and efficacy of a drug. americanpharmaceuticalreview.com Using LC-MS/MS, even low-level impurities in this compound can be detected and their structures elucidated based on their mass-to-charge ratio (m/z) and fragmentation patterns. americanpharmaceuticalreview.com

Furthermore, LC-MS/MS is a critical tool for in vitro metabolite identification studies. researchgate.net When NG-25 is incubated with liver microsomes, for example, the technique can be used to separate and identify the resulting metabolites. researchgate.net This information is crucial for understanding the metabolic fate of the compound. The high sensitivity and selectivity of LC-MS/MS allow for the detection and structural characterization of metabolites, even when present at low concentrations. researchgate.netnih.gov

Spectroscopic Approaches for Structural and Intermolecular Interaction Analysis

Spectroscopy involves the study of the interaction between matter and electromagnetic radiation. It provides valuable information about the structure, concentration, and purity of substances.

Ultraviolet-Visible (UV-Vis) spectroscopy is a straightforward and widely used technique for the quantitative analysis of compounds in solution. technologynetworks.commt.com It is based on the principle that molecules absorb light at specific wavelengths. For this compound, a UV-Vis spectrophotometer can be used to measure the absorbance of a solution at its wavelength of maximum absorbance (λmax), which is reported to be 275 nm. caymanchem.com

According to the Beer-Lambert law, the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution. upi.edu By creating a calibration curve with standards of known concentration, the concentration of NG-25 in an unknown sample can be accurately determined. upi.edu

UV-Vis spectroscopy is also used to assess the purity of a sample. The ratio of absorbance at 260 nm to 280 nm (A260/A280) can provide an indication of protein or other nucleic acid contamination. neb.com While primarily used for nucleic acids and proteins, this principle can be adapted to assess the purity of other compounds by looking for absorbance at wavelengths where impurities are known to absorb. technologynetworks.com

Table 2: UV-Vis Spectroscopy Data for this compound

| Parameter | Value | Reference |

|---|---|---|

| λmax | 275 nm | caymanchem.com |

| Purity | ≥98% | caymanchem.combertin-bioreagent.com |

| Solubility in Water | 5 mg/mL | caymanchem.com |

Infrared (IR) and Raman spectroscopy are vibrational spectroscopy techniques that provide a "fingerprint" of a molecule by probing its vibrational modes. su.se These techniques are highly sensitive to the chemical structure and bonding within a molecule.

IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes transitions between vibrational energy levels. The resulting spectrum shows absorption bands at specific frequencies corresponding to the different vibrational modes of the molecule's functional groups. su.se For this compound, IR spectroscopy can be used to confirm the presence of key functional groups and to study intermolecular interactions, particularly hydrogen bonding. caltech.edu Changes in the position and shape of the O-H and N-H stretching bands can provide information about the strength and nature of hydrogen bonds within the crystal lattice. nih.gov

Solid-state Nuclear Magnetic Resonance (ssNMR) spectroscopy is a powerful, non-destructive technique for characterizing the structure and dynamics of solid materials at an atomic level. crystalpharmatech.com It is particularly valuable for studying pharmaceutical compounds like this compound, as it can provide detailed information about polymorphism, which is the ability of a compound to exist in multiple crystal forms. bruker.com

Different crystal forms of a drug can have different physical properties, including solubility and stability, which can impact its performance. ssNMR can distinguish between different polymorphs and hydrate states by detecting subtle differences in the local chemical environment of the atomic nuclei. rsc.orgmdpi.com For this compound, 1H, 13C, and even 35Cl ssNMR could be employed. crystalpharmatech.comrsc.org Since NG-25 contains fluorine, 19F ssNMR would be a particularly sensitive probe of its structure and environment. crystalpharmatech.com

Furthermore, ssNMR can provide insights into the dynamics of the molecule within the crystal lattice, such as the motion of specific functional groups or water molecules in the hydrate. mdpi.comresearchgate.net This information is crucial for understanding the stability of the crystalline form.

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Acetonitrile |

| Methanol |

| Orthophosphoric acid |

Thermogravimetric Analysis (TGA) and Dynamic Vapor Sorption (DVS) for Hydration State Determination

Thermogravimetric Analysis (TGA) and Dynamic Vapor Sorption (DVS) are powerful thermal analysis techniques employed to characterize the hydration state of pharmaceutical compounds like this compound. These methods provide critical information on the water content, stability, and hygroscopicity of the material, which are vital parameters in drug development and formulation.

Thermogravimetric Analysis (TGA) is a technique that measures the change in mass of a sample as it is heated at a controlled rate. testbook.comopenaccessjournals.com For a hydrated compound such as this compound, TGA can precisely determine the amount of water present in the crystal lattice. As the sample is heated, it will exhibit a weight loss at temperatures corresponding to the dehydration of the compound. The percentage of weight loss allows for the calculation of the number of water molecules associated with each molecule of the NG-25 HCl. testbook.com A typical TGA experiment involves heating a small, accurately weighed sample from ambient temperature to a higher temperature, ensuring the complete removal of water without decomposing the compound itself. openaccessjournals.com The resulting data, plotted as a TGA curve (mass vs. temperature), will show a distinct step where the mass decreases, corresponding to the loss of water. ardena.com

Dynamic Vapor Sorption (DVS) is a gravimetric technique that measures the amount and rate of vapor uptake by a sample when exposed to varying relative humidity (RH) at a constant temperature. sapub.orgardena.com DVS is particularly useful for understanding the hygroscopic nature of a compound and its physical stability under different environmental conditions. ardena.com For this compound, a DVS experiment would involve placing a sample in the instrument and systematically increasing and decreasing the relative humidity. The instrument's microbalance records the change in mass as the sample adsorbs or desorbs water. The resulting sorption and desorption isotherms provide insights into the material's interaction with water vapor. ardena.com This can reveal whether the hydrate is stable over a specific humidity range, or if it is prone to further water uptake or dehydration. ardena.comoup.com Hysteresis between the sorption and desorption curves can indicate changes in the crystal structure or the formation of different hydrate forms. ardena.com

Table 1: Hypothetical TGA Data for this compound

| Parameter | Value |

| Initial Sample Mass | 10.000 mg |

| Final Mass (after dehydration) | 9.720 mg |

| Mass Loss | 0.280 mg |

| % Mass Loss | 2.80% |

| Dehydration Temperature Range | 80 - 120 °C |

Note: This data is illustrative and not based on actual experimental results for this compound.

Table 2: Hypothetical DVS Data Summary for this compound at 25°C

| Relative Humidity (%RH) | % Weight Change (Sorption) | % Weight Change (Desorption) |

| 0 | 0.00 | 0.15 |

| 10 | 0.10 | 0.20 |

| 20 | 0.18 | 0.25 |

| 30 | 0.25 | 0.30 |

| 40 | 0.32 | 0.35 |

| 50 | 0.40 | 0.42 |

| 60 | 0.48 | 0.50 |

| 70 | 0.55 | 0.58 |

| 80 | 0.65 | 0.68 |

| 90 | 0.80 | 0.80 |

Note: This data is illustrative and not based on actual experimental results for this compound.

Single Crystal X-ray Diffraction (SCXRD) for Absolute Structure and Hydrate Form Characterization

Single Crystal X-ray Diffraction (SCXRD) is an indispensable analytical technique for the unambiguous determination of the three-dimensional atomic and molecular structure of a crystalline solid. uhu-ciqso.esmdpi.com For a compound like this compound, SCXRD provides the precise arrangement of atoms, bond lengths, bond angles, and the conformation of the molecule. uhu-ciqso.es Crucially, it also reveals the location of water molecules within the crystal lattice and their interactions, such as hydrogen bonding, with the NG-25 HCl molecule. mdpi.com This information is fundamental for confirming the absolute structure and characterizing the specific hydrate form.

The process involves growing a high-quality single crystal of this compound, which is then mounted on a diffractometer and irradiated with a focused beam of X-rays. uhu-ciqso.es The X-rays are diffracted by the electrons in the crystal, producing a unique diffraction pattern. mdpi.com By analyzing the positions and intensities of the diffracted beams, a detailed electron density map of the crystal is generated. From this map, the positions of the individual atoms can be determined, leading to a complete structural elucidation. scielo.br

For this compound, SCXRD can differentiate between various polymorphic and hydrate forms by providing their distinct crystal systems, space groups, and unit cell dimensions. This level of detail is critical for understanding the structure-property relationships of the compound.

Table 3: Hypothetical Crystallographic Data for this compound

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.123 |

| b (Å) | 15.456 |

| c (Å) | 20.789 |

| α (°) | 90 |

| β (°) | 98.54 |

| γ (°) | 90 |

| Volume (ų) | 3210.5 |

| Z (molecules/unit cell) | 4 |

| Water Molecules per Formula Unit | 1 |

Note: This data is illustrative and not based on actual experimental results for this compound.

Structure Activity and Structure Property Relationships Sar/spr in Ng 25

Systematic Modification and Evaluation of Key Structural Motifs

NG-25 belongs to a class of 4-substituted 1H-pyrrolo[2,3-b]pyridine compounds, which were identified through a pharmacophore model designed for type II kinase inhibitors. nih.govcontractpharma.com The structure of NG-25 can be deconstructed into three main regions, each of which has been subject to systematic modification to probe its role in kinase binding:

The "Head" Group (1H-pyrrolo[2,3-b]pyridine): This core heterocycle is crucial for interacting with the hinge region of the kinase ATP-binding pocket. Modifications to this scaffold were explored to enhance potency and modulate selectivity. For instance, replacing the 1H-pyrrolo[2,3-b]pyridine head with a 7H-pyrrolo[2,3-d]pyrimidine (in compound 3 ) or a 1H-pyrazolo[3,4-d]pyrimidine (in compound 4 ) was found to maintain or improve activity against TAK1 while preserving MAP4K2 inhibition. pharmaexcipients.comnih.gov

The Central Benzamide (B126) "Linker": This rigid core properly orients the head and tail groups. The 4-methyl substituent on this ring was part of the initial design.

The "Tail" Group (N-[4-[(4-ethyl-1-piperazinyl)methyl]-3-(trifluoromethyl)phenyl]): This portion of the molecule extends into the hydrophobic back pocket created by the DFG-out conformation of type II inhibitor targets. Modifications in this region were critical for tuning the selectivity profile. The combination of the trifluoromethylphenyl group and the ethyl-piperazinyl moiety was found to be optimal for achieving potent dual inhibition of TAK1 and MAP4K2. nih.govpharmaexcipients.com

Further investigations led to the discovery that specific alterations could shift the compound's preference from a dual inhibitor to a more selective one. For example, modifying the tail group led to compounds like 16 and 17 , which exhibit significant selectivity for MAP4K2 over TAK1. nih.govpharmaexcipients.com

Correlating Structural Features with Kinase Binding Affinity and Selectivity (In Vitro)

The SAR exploration for the 1H-pyrrolo[2,3-b]pyridine series yielded detailed insights into how specific structural features correlate with in vitro kinase inhibition. NG-25 (also referred to as compound 1 in foundational studies) was identified as a potent dual inhibitor of TGFβ-activated kinase 1 (TAK1) and mitogen-activated protein kinase kinase kinase kinase 2 (MAP4K2). nih.govbenthamdirect.com

NG-25 demonstrates an IC₅₀ of 149 nM against TAK1 and a more potent IC₅₀ of 21.7 nM against MAP4K2. acs.orgbenthamdirect.com Its polypharmacology extends to other kinases, including potent inhibition of LYN (IC₅₀ = 12.9 nM), CSK (IC₅₀ = 56.4 nM), ABL (IC₅₀ = 75.2 nM), FER (IC₅₀ = 82.3 nM), p38α (IC₅₀ = 102 nM), and SRC (IC₅₀ = 113 nM). acs.org This profile highlights its nature as a multi-targeted inhibitor.

The development of analogs revealed a clear structure-selectivity relationship. By altering the head group from 1H-pyrrolo[2,3-b]pyridine to 7H-pyrrolo[2,3-d]pyrimidine, researchers created compounds 3 and 5 . While compound 3 showed improved potency for TAK1, the addition of a methyl group in compound 5 decreased TAK1 potency while enhancing MAP4K2 inhibition. pharmaexcipients.comnih.gov More dramatically, modifications to the tail region led to compounds 16 and 17 , which are highly selective inhibitors of MAP4K2, demonstrating that this part of the molecule is a key determinant of the selectivity between these two kinases. nih.govpharmaexcipients.com

A co-crystal structure of NG-25 bound to TAK1 confirmed that it stabilizes the DFG-out conformation, a hallmark of type II inhibitors. nih.govbenthamdirect.com This binding mode allows the inhibitor to access an adjacent hydrophobic pocket not available when the kinase is in its active DFG-in state, providing a structural basis for its mechanism of action. benthamdirect.com

| Compound | Key Structural Modification | TAK1 IC₅₀ (nM) | MAP4K2 IC₅₀ (nM) | Selectivity Profile |

|---|---|---|---|---|

| NG-25 (1) | Parent Compound | 149 | 21.7 | Dual Inhibitor |

| 2 | Analog of NG-25 | - | - | Dual Inhibitor nih.gov |

| 3 | Pyrrolo[2,3-b]pyridine head replaced with 7H-pyrrolo[2,3-d]pyrimidine | Improved vs. NG-25 | Maintained vs. NG-25 | Dual Inhibitor pharmaexcipients.comnih.gov |

| 16 | Modified tail group | >1000 | Potent | MAP4K2 Selective nih.govpharmaexcipients.com |

| 17 | Modified tail group | >1000 | Potent | MAP4K2 Selective nih.govpharmaexcipients.com |

Influence of Hydration on Conformational Stability and Biological Activity

The formation of a hydrate (B1144303) involves the incorporation of a stoichiometric amount of water into the crystal lattice. pharmaexcipients.com These water molecules can form strong hydrogen bonds with the drug molecule, affecting the crystal lattice energy. pharmaexcipients.comcam.ac.uk This change in solid-state structure can have profound effects on key physicochemical properties:

Stability: Hydrates are often more thermodynamically stable under ambient humidity conditions compared to their anhydrous counterparts, which can prevent conversion to other polymorphic forms during storage. contractpharma.comnih.gov

Solubility and Dissolution Rate: Generally, hydrates tend to have lower aqueous solubility and slower dissolution rates than anhydrous forms because of the higher energy required to break the more stable crystal lattice. pharmaexcipients.comnih.gov However, exceptions exist where the hydrate form is more soluble. nih.gov

Bioavailability: Since dissolution is often a rate-limiting step for the absorption of poorly soluble drugs, the specific solid form (hydrate vs. anhydrous) can directly impact bioavailability. pharmaexcipients.comfda.gov

Furthermore, water molecules can play a direct role in ligand-protein binding. Tightly-bound water molecules in a protein's binding site can act as a bridge for protein-ligand interactions. researchgate.netpkusz.edu.cn A ligand, such as its hydrate form, may be designed to either displace these water molecules or utilize them to enhance binding affinity. researchgate.netnih.gov The hydrochloride salt form of NG-25 significantly enhances its aqueous solubility, which is a crucial property for a therapeutic agent. nih.goveuropeanpharmaceuticalreview.com The formation of a salt introduces strong ionic interactions that stabilize the crystal lattice and can improve dissolution behavior. europeanpharmaceuticalreview.comfrontiersin.org

Quantitative Structure-Activity Relationship (QSAR) and 3D-QSAR Modeling

While specific QSAR studies for NG-25 have not been published, this computational methodology is a powerful tool in modern drug design for understanding the relationship between a molecule's structure and its biological activity. nih.govnih.gov For a series of analogs like the one that produced NG-25, QSAR and 3D-QSAR models could be developed to guide the synthesis of new compounds with improved potency and selectivity. tandfonline.comresearchgate.net

QSAR models establish a mathematical relationship between the biological activity (e.g., IC₅₀) of a set of compounds and their physicochemical properties, known as molecular descriptors. nih.govuran.ua

3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), provide a more sophisticated analysis by considering the three-dimensional properties of the molecules. nih.govarabjchem.orgmdpi.com

CoMFA: This technique calculates the steric (shape-related) and electrostatic (charge-related) fields of a series of aligned molecules. It then correlates variations in these fields with changes in biological activity. benthamdirect.comarabjchem.org The results are visualized as 3D contour maps, which highlight regions where bulky groups or specific charge distributions would be favorable or unfavorable for activity. benthamdirect.comtandfonline.com

CoMSIA: This method is similar to CoMFA but includes additional descriptors for hydrophobic, hydrogen-bond donor, and hydrogen-bond acceptor properties, often providing a more detailed picture of the SAR. arabjchem.orgtandfonline.com

For the NG-25 series, a 3D-QSAR model could be built using the known in vitro IC₅₀ values. The resulting contour maps would provide invaluable guidance for rational drug design. For example, the maps could indicate regions around the 1H-pyrrolo[2,3-b]pyridine scaffold where adding or removing certain functional groups would likely increase TAK1 affinity or enhance selectivity over MAP4K2 and other off-target kinases. Such models are instrumental in optimizing lead compounds into clinical candidates. benthamdirect.comresearchgate.net

Future Research Directions and Open Questions

Exploration of Novel Synthetic Pathways for Enhanced Yield and Purity

Future investigations could explore:

Process Optimization: Systematic optimization of reaction conditions (e.g., temperature, solvents, catalysts, reaction time) for each step of the synthesis is needed. uni-muenchen.de This could involve design of experiment (DoE) approaches to efficiently map the reaction space and identify optimal conditions for both yield and purity.

Green Chemistry Approaches: Incorporating principles of green chemistry, such as the use of less hazardous solvents and reagents, and minimizing waste generation, would be a valuable direction. mdpi.com

Purification Techniques: Research into advanced or alternative purification methods beyond standard chromatography could lead to higher purity with less product loss. Techniques like preparative HPLC or crystallization-based purification methods could be explored and optimized.

Currently, public domain literature does not detail optimized, large-scale synthetic routes for NG-25 that focus on yield and purity enhancement. This information is often proprietary.

Deeper Understanding of Hydration-Dehydration Kinetics and Thermodynamics

The existence of NG-25 as a hydrochloride hydrate (B1144303) is confirmed by safety data sheets from chemical suppliers. caymanchem.comcaymanchem.com However, a detailed understanding of the hydration and dehydration processes is currently lacking in publicly available literature. This knowledge is crucial for controlling the solid-state form of the active pharmaceutical ingredient, which has significant implications for its stability, solubility, and bioavailability.

Key open questions include:

Stoichiometry of Hydration: The exact number of water molecules per molecule of NG-25 hydrochloride is not consistently reported, with product information often denoting it as xH2O. caymanchem.com Determining the precise stoichiometry of the stable hydrate form(s) is a fundamental first step.

Kinetics of Water Sorption/Desorption: Studies are needed to determine the rates at which NG-25 HCl absorbs and releases water under various temperature and humidity conditions. wpi.edu This involves understanding the kinetic models that best describe these processes.

Thermodynamic Stability of the Hydrate: A thorough thermodynamic characterization is required to understand the stability of the hydrate form relative to the anhydrous form. mdpi.com This would involve determining key parameters such as the Gibbs free energy, enthalpy, and entropy of hydration. uni-muenchen.de

Phase Transitions: Investigating the conditions under which the hydrate converts to the anhydrous form (or other polymorphic or solvated forms) is critical. Techniques like differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) would be instrumental, but detailed results for NG-25 HCl hydrate are not publicly available. caymanchem.com

Table 1: Physical and Chemical Properties of NG-25 and its Hydrochloride Salt This table is generated from publicly available data from chemical suppliers and may not represent a fully characterized profile.

| Property | Value | Source(s) |

|---|---|---|

| Chemical Name | N-[4-[(4-Ethyl-1-piperazinyl)methyl]-3-(trifluoromethyl)phenyl]-4-methyl-3-(1H-pyrrolo[2,3-b]pyridin-4-yloxy)benzamide | sigmaaldrich.com |

| Molecular Formula | C29H30F3N5O2 | sigmaaldrich.com |

| Molecular Weight | 537.58 g/mol (free base) | researchgate.net |

| CAS Number | 1315355-93-1 (free base) | sigmaaldrich.com |

| Form | Solid / Powder | caymanchem.comsigmaaldrich.com |

| Hydrochloride Salt | Trihydrochloride Hydrate | caymanchem.comcaymanchem.com |

| Molecular Formula (Salt) | C29H30F3N5O2 • 3HCl • xH2O | caymanchem.com |

| Molecular Weight (Salt) | 646.96 g/mol (anhydrous HCl salt) | sigmaaldrich.com |

| Solubility (HCl Hydrate) | Approx. 5 mg/mL in water | caymanchem.com |

| Storage Temperature | 2-8°C or -20°C | caymanchem.comsigmaaldrich.com |

Investigation of Allosteric Binding Mechanisms and Their Modulation

NG-25 is classified as a type II kinase inhibitor, which functions by binding to the "DFG-out" conformation of the kinase. royalsocietypublishing.orgresearchgate.netnih.gov In this conformation, the aspartate (D) and phenylalanine (F) residues of the conserved DFG motif flip, creating a hydrophobic allosteric pocket adjacent to the ATP-binding site. royalsocietypublishing.org This mode of action is inherently allosteric because it stabilizes an inactive conformation of the enzyme.

Future research in this area should aim to:

High-Resolution Structural Analysis: While a co-crystal structure of NG-25 with TAK1 has been reported (PDB: 4O91), further high-resolution crystallographic studies could provide a more detailed picture of the specific molecular interactions between NG-25 and the allosteric pocket of TAK1 and MAP4K2. royalsocietypublishing.orgresearchgate.net This would help to precisely map the hydrogen bonds and hydrophobic interactions that determine binding affinity and selectivity.

Modulation of Binding: Investigate how modifications to the NG-25 scaffold could modulate its interaction with the allosteric site. This could involve synthesizing derivatives that introduce new interactions or alter existing ones to improve affinity or selectivity for the target kinases. royalsocietypublishing.org

Dynamic and Conformational Studies: Utilize techniques like nuclear magnetic resonance (NMR) spectroscopy and hydrogen-deuterium exchange mass spectrometry (HDX-MS) to study the conformational dynamics of TAK1 upon binding of NG-25. This would provide insights into how the inhibitor stabilizes the DFG-out conformation and allosterically inhibits kinase activity.

Development of Advanced Computational Models for Predicting Hydrate Behavior

While experimental characterization of hydrate properties is essential, advanced computational models can provide valuable predictive insights and complement experimental work. ucl.ac.uk For this compound, the development of specific computational models is a significant future research direction.

Potential areas of focus include:

Molecular Dynamics (MD) Simulations: Employing MD simulations to model the this compound crystal lattice. These simulations could predict the structural arrangement of water molecules, identify the key intermolecular interactions responsible for hydrate stability, and explore the molecular mechanisms of hydration and dehydration.

Quantum Mechanical Calculations: Using quantum mechanics (e.g., Density Functional Theory - DFT) to calculate the energies of different hydrate and anhydrate forms of NG-25 HCl. This would provide a theoretical basis for understanding their relative thermodynamic stabilities.

Predictive Modeling for Stability: Developing models that can predict the stability of the hydrate form under different pharmaceutical processing and storage conditions (e.g., temperature, pressure, humidity). While general software for such predictions exists, models tailored to the specific properties of NG-25 would be more accurate. unicam.it

Design of Next-Generation Kinase Inhibitors Based on NG-25 Scaffold (Purely Chemical Design)

The 1H-pyrrolo[2,3-b]pyridine core of NG-25 serves as a valuable scaffold for the design of new kinase inhibitors. researchgate.net Future research should focus on the purely chemical design of next-generation inhibitors with improved properties, such as enhanced potency, greater selectivity, or different kinase targets.

This chemical design work could involve:

Structure-Activity Relationship (SAR) Expansion: The initial discovery of NG-25 established a preliminary SAR. researchgate.net A more extensive and systematic exploration of substitutions at various positions of the pyrrolopyridine scaffold, the benzamide (B126) ring, and the piperazine (B1678402) moiety is warranted. This would generate a library of new compounds with a range of activities and selectivities.

Scaffold Hopping and Bioisosteric Replacement: Employing computational and synthetic strategies to replace parts of the NG-25 molecule with bioisosteres or entirely new chemical fragments (scaffold hopping). This could lead to novel inhibitors with different intellectual property profiles and potentially improved physicochemical or pharmacokinetic properties.

Targeting Resistance Mutations: As with many kinase inhibitors, resistance can emerge through mutations in the target kinase. A future design direction would be to use the NG-25 scaffold as a starting point to develop inhibitors that are active against known or predicted resistance mutations in TAK1 or other targeted kinases.

Selectivity Profiling: A key aspect of designing next-generation inhibitors is achieving a desired selectivity profile. NG-25 is a dual inhibitor of TAK1 and MAP4K2 and also shows activity against other kinases like LYN and Abl. bertin-bioreagent.com Future design efforts could aim to either enhance the dual-inhibitor profile or to engineer selectivity for a single kinase target by modifying the scaffold to exploit subtle differences in the allosteric binding sites of different kinases.

Table 2: Kinase Inhibition Profile of NG-25 IC50 values indicate the concentration of inhibitor required to reduce the activity of the enzyme by 50%.

| Kinase Target | IC50 (nM) | Source(s) |

|---|---|---|

| LYN | 12.9 | bertin-bioreagent.com |

| MAP4K2 | 21.7 | bertin-bioreagent.com |

| CSK | 56.4 | caymanchem.com |

| Abl | 75.2 | bertin-bioreagent.com |

| FER | 82.3 | caymanchem.com |

| p38α | 102 | caymanchem.com |

| Src | 113 | caymanchem.com |

| TAK1 (MAP3K7) | 149 | bertin-bioreagent.com |

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing NG-25 HCl hydrate with high purity, and how can experimental reproducibility be ensured?

- Methodology : Use controlled crystallization techniques under inert atmospheres to minimize hydrolysis. Characterize intermediate products via Fourier-transform infrared spectroscopy (FTIR) to confirm functional groups and monitor reaction progress. Ensure reproducibility by documenting solvent ratios (e.g., ethanol/water mixtures), temperature gradients (±0.5°C), and agitation rates. Include validation steps such as triplicate trials and cross-referencing with X-ray diffraction (XRD) patterns to confirm crystallinity .

Q. How should researchers design experiments to assess the thermal stability of this compound under varying humidity conditions?

- Methodology : Employ thermogravimetric analysis (TGA) coupled with differential scanning calorimetry (DSC) to monitor mass loss and phase transitions at incremental humidity levels (e.g., 30–90% RH). Use sealed desiccators with saturated salt solutions to maintain specific humidity. Include control samples stored under anhydrous conditions and compare degradation kinetics using Arrhenius modeling. Report confidence intervals for degradation thresholds .

Q. What analytical techniques are critical for distinguishing this compound from its anhydrous form or other polymorphs?

- Methodology : Combine XRD for lattice structure analysis, dynamic vapor sorption (DVS) for hydration/dehydration behavior, and solid-state nuclear magnetic resonance (ssNMR) to probe hydrogen bonding networks. Validate with elemental analysis (EA) to confirm stoichiometry. For ambiguous cases, use Raman spectroscopy to identify O–H stretching frequencies unique to the hydrate form .

Advanced Research Questions

Q. How can computational modeling (e.g., molecular dynamics) predict the hydration behavior of NG-25 HCl under non-ambient conditions?

- Methodology : Simulate water molecule interactions with NG-25 HCl using force fields like AMBER or CHARMM. Parameterize models with experimental hydration enthalpies and lattice constants from XRD. Validate predictions against high-pressure DSC data (e.g., 0.1–100 MPa) to assess hydrate stability. Use Monte Carlo simulations to explore polymorphic transitions under metastable conditions .

Q. What strategies resolve contradictions in reported solubility data for this compound across different solvent systems?

- Methodology : Conduct a meta-analysis of published solubility values, noting solvent purity, temperature calibration, and equilibration time. Replicate key studies using standardized USP/PhEur solvents. Apply Hansen solubility parameters (HSPs) to correlate discrepancies with solvent polarity and hydrogen-bonding capacity. Use Bayesian statistics to quantify uncertainty intervals .

Q. How can researchers optimize co-crystallization protocols for this compound with biocompatible carriers (e.g., cyclodextrins) to enhance bioavailability?

- Methodology : Screen co-formers using high-throughput slurry crystallization in 96-well plates. Monitor co-crystal formation via in-situ Raman spectroscopy. Assess dissolution profiles using USP Apparatus II (paddle method) in simulated gastric fluid (pH 1.2). Compare bioavailability via in vitro Caco-2 cell permeability assays and in vivo pharmacokinetic studies (rodent models) .

Q. What experimental designs mitigate batch-to-batch variability in this compound synthesis for large-scale studies?

- Methodology : Implement process analytical technology (PAT) tools like near-infrared (NIR) spectroscopy for real-time monitoring of crystallization endpoints. Use factorial design (e.g., Taguchi methods) to identify critical process parameters (CPPs) such as cooling rate and seed crystal size. Apply statistical process control (SPC) charts to maintain consistency across batches .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.